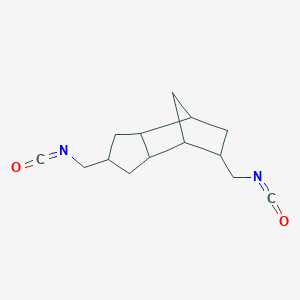
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes isocyanate groups attached to a bicyclic framework. The presence of these functional groups makes it highly reactive and suitable for various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene-2,5-dimethanol with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired isocyanate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.
Polymerization: This compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form urethane derivatives.
Catalysts: Used to enhance the reaction rates and selectivity.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene primarily involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the isocyanate groups.
Hexahydro-4,7-methanoindan: Another similar compound with a different degree of saturation in the bicyclic framework.
Tetrahydrodicyclopentadiene: Shares a similar bicyclic structure but with different functional groups.
Uniqueness
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polyurethanes and other advanced materials.
Propiedades
Número CAS |
135540-90-8 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
4,8-bis(isocyanatomethyl)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C14H18N2O2/c17-7-15-5-9-1-12-10-3-11(6-16-8-18)13(4-10)14(12)2-9/h9-14H,1-6H2 |
Clave InChI |
DLTZIQGUEWGCCS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1C3CC(C2C3)CN=C=O)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


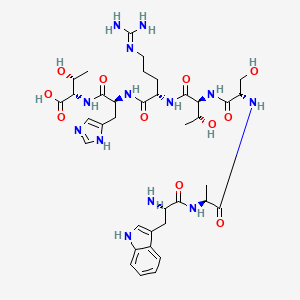
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
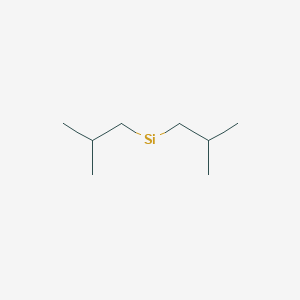
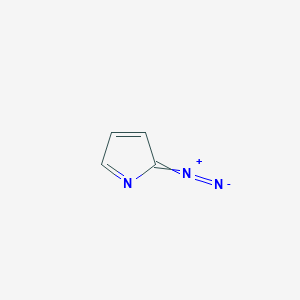

![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
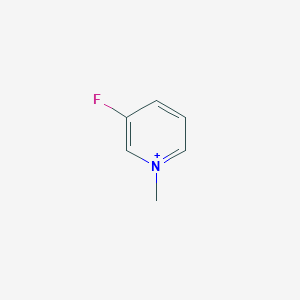
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
